![molecular formula C17H19NO2 B14078973 Ethyl dibenzylcarbamate CAS No. 101584-40-1](/img/structure/B14078973.png)
Ethyl dibenzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl dibenzylcarbamate is an organic compound with the molecular formula C17H19NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by ethyl and dibenzyl groups. This compound is known for its use as a protecting group in organic synthesis, particularly in peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl dibenzylcarbamate can be synthesized through the reaction of dibenzylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, optimizing the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl dibenzylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it back to dibenzylamine and ethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or dibenzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of N,N-dibenzylcarbamate.
Reduction: Formation of dibenzylamine and ethyl alcohol.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Ethyl dibenzylcarbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of ethyl dibenzylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is crucial in protecting amine groups during multi-step synthesis processes. The compound can be selectively removed under specific conditions, such as acidic or basic environments, allowing for the deprotection of the amine group .
Vergleich Mit ähnlichen Verbindungen
- Methyl dibenzylcarbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison: this compound is unique due to its dual benzyl groups, which provide enhanced stability compared to other carbamates. This stability makes it particularly useful in complex synthetic processes where selective protection and deprotection of functional groups are required .
Eigenschaften
CAS-Nummer |
101584-40-1 |
---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
ethyl N,N-dibenzylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI-Schlüssel |
BLWBDENLMKYRDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.